molecular formula C13H15N3O B10889941 N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzamide

N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzamide

Cat. No.: B10889941
M. Wt: 229.28 g/mol
InChI Key: RRNIGBSRXZUSBG-UHFFFAOYSA-N
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Description

N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-METHYLBENZAMIDE is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antipyretic, and analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-METHYLBENZAMIDE typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the benzamide group.

Scientific Research Applications

N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-METHYLBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or analgesic responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine
  • N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N’-(3-nitrophenyl)thiourea
  • N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide

Uniqueness

N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-METHYLBENZAMIDE is unique due to its specific structural features, such as the presence of both a pyrazole ring and a benzamide group

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-4-yl)-4-methylbenzamide

InChI

InChI=1S/C13H15N3O/c1-9-4-6-11(7-5-9)13(17)15-12-8-14-16(3)10(12)2/h4-8H,1-3H3,(H,15,17)

InChI Key

RRNIGBSRXZUSBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N(N=C2)C)C

Origin of Product

United States

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